molecular formula C22H28N2O7S B4019164 N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B4019164
M. Wt: 464.5 g/mol
InChI Key: XSCYWJKDMYLZAX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, including antibiotics and other pharmaceuticals.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3,4-dimethoxy-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O7S/c1-4-31-18-7-5-17(6-8-18)24(16-22(25)23-11-13-30-14-12-23)32(26,27)19-9-10-20(28-2)21(15-19)29-3/h5-10,15H,4,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCYWJKDMYLZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with 2-(morpholin-4-yl)-2-oxoethyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls to optimize yield and purity .

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like ceric ammonium nitrate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its structural similarity to other biologically active sulfonamides, it may be explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can be compared with other sulfonamide compounds, such as:

  • N-(4-morpholin-4-yl-phenyl)-2-nitro-benzenesulfonamide
  • 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide

These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activity. The unique combination of the ethoxyphenyl and dimethoxy groups in this compound may confer distinct properties, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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